3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide
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Overview
Description
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a complex organic compound with a unique structure that includes dichlorobenzene, sulfonamide, and tetrahydrothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dichlorobenzene moiety: This can be achieved through chlorination reactions.
Synthesis of the sulfonamide group: This involves the reaction of amines with sulfonyl chlorides under controlled conditions.
Incorporation of the tetrahydrothiophene ring: This step may involve cyclization reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Halogen atoms in the dichlorobenzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can produce amines.
Scientific Research Applications
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide: Shares structural similarities but differs in the functional groups attached to the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide: Lacks the dichloro substitution on the benzene ring.
Uniqueness
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4S2/c1-10(2)8-17(11-5-6-22(18,19)9-11)23(20,21)12-3-4-13(15)14(16)7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOAEGMUTSZDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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